Fenclofenac Methyl Ester
Overview
Description
Fenclofenac Methyl Ester, also known by its IUPAC name methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate, is a chemical compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . It is a derivative of fenclofenac, a nonsteroidal anti-inflammatory drug (NSAID) previously used in the treatment of rheumatism . This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenclofenac Methyl Ester can be synthesized through the esterification of fenclofenac with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of fenclofenac and methanol to a reactor containing the acid catalyst. The reaction mixture is then heated, and the ester product is separated and purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Fenclofenac Methyl Ester undergoes several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Hydrolysis: Fenclofenac and methanol.
Reduction: Methyl 2-[2-(2,4-dichlorophenoxy)phenyl]ethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Fenclofenac Methyl Ester has several applications in scientific research:
Biology: Studies on the biological activity of fenclofenac derivatives often use this compound as a model compound.
Medicine: Research on the pharmacokinetics and metabolism of fenclofenac derivatives includes the use of this compound.
Mechanism of Action
Fenclofenac Methyl Ester exerts its effects through mechanisms similar to those of fenclofenac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. By reducing the production of prostaglandins, this compound exhibits anti-inflammatory and analgesic properties . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the inflammatory response.
Comparison with Similar Compounds
Fenclofenac: The parent compound, used as an NSAID.
Methyl Salicylate: Another ester with analgesic and anti-inflammatory properties.
Ibuprofen Methyl Ester: A derivative of ibuprofen with similar pharmacological effects.
Uniqueness: Fenclofenac Methyl Ester is unique due to its specific chemical structure, which includes two chlorinated aromatic rings and an ester functional group. This structure imparts distinct physicochemical properties and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenoxy)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)8-10-4-2-3-5-13(10)20-14-7-6-11(16)9-12(14)17/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKUOZXRLGQKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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